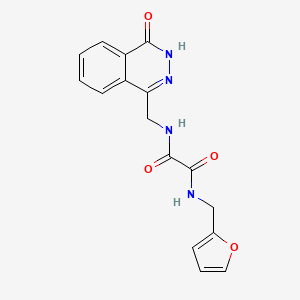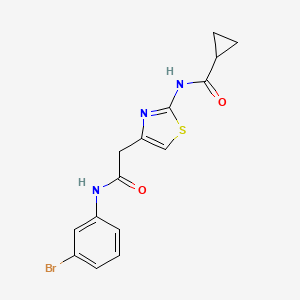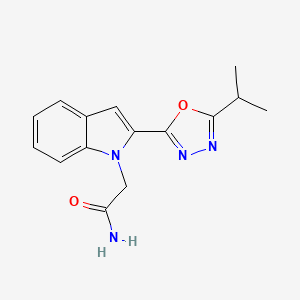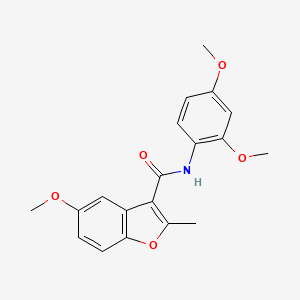
N-(4-(2-((4-bromo-3-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[(4-BROMO-3-METHYLPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound has been studied for its potential pharmacological applications, particularly in combating drug resistance in pathogens and cancer cells .
Vorbereitungsmethoden
The synthesis of N-(4-{[(4-BROMO-3-METHYLPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE involves a multi-step process. One common synthetic route includes the following steps :
Starting Materials: The synthesis begins with N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide and a substituted aniline.
Reaction Conditions: The mixture of these starting materials is refluxed for 7-8 hours.
Product Isolation: After refluxing, the mixture is cooled and poured into ice-cold water. The resulting product is then filtered, washed with water, and dried.
Industrial production methods for this compound may involve similar steps but are typically optimized for large-scale synthesis, including the use of automated reactors and purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
N-(4-{[(4-BROMO-3-METHYLPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine atom, to form various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-(4-{[(4-BROMO-3-METHYLPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE has been extensively studied for its scientific research applications, including :
Antimicrobial Activity: The compound has shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal species.
Anticancer Activity: It has demonstrated anticancer activity against estrogen receptor-positive human breast adenocarcinoma cancer cell lines (MCF7) using the Sulforhodamine B (SRB) assay.
Pharmacological Studies: The compound is being investigated for its potential use in developing new therapeutic agents to combat drug resistance in pathogens and cancer cells.
Wirkmechanismus
The mechanism of action of N-(4-{[(4-BROMO-3-METHYLPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways . The thiazole nucleus in the compound is known to exhibit antimicrobial activity by blocking the biosynthesis of certain bacterial lipids. Additionally, the compound may exert its effects through other mechanisms, such as inhibiting key enzymes or interfering with cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
N-(4-{[(4-BROMO-3-METHYLPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE can be compared with other thiazole derivatives that exhibit similar biological activities. Some similar compounds include:
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: A precursor in the synthesis of the target compound.
Thiazole-based Antimicrobials: Other thiazole derivatives known for their antimicrobial properties.
Thiazole-based Anticancer Agents: Compounds with similar structures that have shown anticancer activity.
The uniqueness of N-(4-{[(4-BROMO-3-METHYLPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct pharmacological profile.
Eigenschaften
Molekularformel |
C19H16BrN3O2S |
|---|---|
Molekulargewicht |
430.3 g/mol |
IUPAC-Name |
N-[4-[2-(4-bromo-3-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C19H16BrN3O2S/c1-12-9-14(7-8-16(12)20)21-17(24)10-15-11-26-19(22-15)23-18(25)13-5-3-2-4-6-13/h2-9,11H,10H2,1H3,(H,21,24)(H,22,23,25) |
InChI-Schlüssel |
NFVKVSRIOFKVMA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B14974782.png)
![N-(4-chlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14974798.png)
![2-bromo-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide](/img/structure/B14974804.png)

![2-[4-(benzyloxy)phenyl]-3-[2-(4-fluorophenyl)-1H-indol-3-yl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14974816.png)
![1-[5-[5-(2-Naphthalenyl)-1H-pyrazol-3-yl]-2-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-3(2H)-yl]ethanone](/img/structure/B14974823.png)


![2-(2-{[4-(benzyloxy)phenyl]amino}-2-oxoethoxy)-N-(4-fluorophenyl)acetamide](/img/structure/B14974832.png)

![Methyl 7-(4-ethoxy-3-methoxyphenyl)-5-ethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14974848.png)

![N-(4-Chloro-3-nitrophenyl)-1-({5-[(1E)-2-(2-fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide](/img/structure/B14974865.png)

